molecular formula C12H16O3 B13078143 2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione

2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B13078143
M. Wt: 208.25 g/mol
InChI Key: UHTUFZXRTMRXJI-UHFFFAOYSA-N
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Description

2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C12H16O3 It is a derivative of 1,3-cyclohexanedione, featuring a cyclopropane ring and two methyl groups attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione typically involves the Michael addition of diethyl malonate with mesityl oxide (4-methylpent-3-en-2-one), followed by an intramolecular Claisen condensation. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The product is then hydrolyzed and decarboxylated to yield the desired cyclic diketone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Mechanism of Action

The mechanism of action of 2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. This reactivity is crucial for its role in forming complex organic molecules and its potential biological activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(cyclopropanecarbonyl)-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C12H16O3/c1-12(2)5-8(13)10(9(14)6-12)11(15)7-3-4-7/h7,10H,3-6H2,1-2H3

InChI Key

UHTUFZXRTMRXJI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(=O)C2CC2)C

Origin of Product

United States

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